

# A Comparative Analysis of Yaddle1 and Yoda1 Solubility for Research Applications

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## Compound of Interest

Compound Name: Yaddle1

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A detailed guide for researchers, scientists, and drug development professionals on the solubility and physicochemical properties of the Piezo1 agonists, **Yaddle1** and Yoda1.

This guide provides a comprehensive comparison of the solubility and related properties of **Yaddle1** and Yoda1, two potent agonists of the mechanosensitive ion channel Piezo1. Understanding the solubility of these compounds is critical for their effective use in in vitro and in vivo experimental settings. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of their shared signaling pathway.

## Physicochemical Properties and Structure

Yoda1 was the first non-lipid agonist developed for Piezo1 and has been instrumental in studying the channel's function.[1] **Yaddle1**, a more recently developed analog, was designed to improve upon the physicochemical properties of Yoda1, particularly its solubility.[2][3]

The key chemical difference between the two molecules is the substitution on the benzyl ring and the central heterocyclic core. Yoda1 possesses a 2,6-dichlorobenzyl group attached to a 1,3,4-thiadiazole core.[4][5] In contrast, **Yaddle1** features a 2-chloro-6-(trifluoromethyl)benzyl group linked to a 1,3,4-oxadiazole core.[6][7]

Property	Yaddle1	Yoda1
Molecular Formula	C14H8ClF3N4OS[6][7]	C13H8Cl2N4S2[1][4]
Molecular Weight	372.75 g/mol [6]	355.27 g/mol [1][8]
IUPAC Name	2-((2-chloro-6-(trifluoromethyl)benzyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole[6]	2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole[4]
CAS Number	3041134-13-5[6][7]	448947-81-7[4][8]

## Comparative Solubility Data

A significant challenge in working with Yoda1 has been its limited aqueous solubility.[2][3] Experimental data demonstrates that **Yaddle1** exhibits markedly improved solubility characteristics.

A key study directly comparing the two compounds reported the following kinetic solubility at physiological pH:

Compound	Kinetic Solubility (pH 7.4)
Yaddle1	26.72 ± 1.8 µM[2][3]
Yoda1	1.22 ± 0.11 µM[2][3]

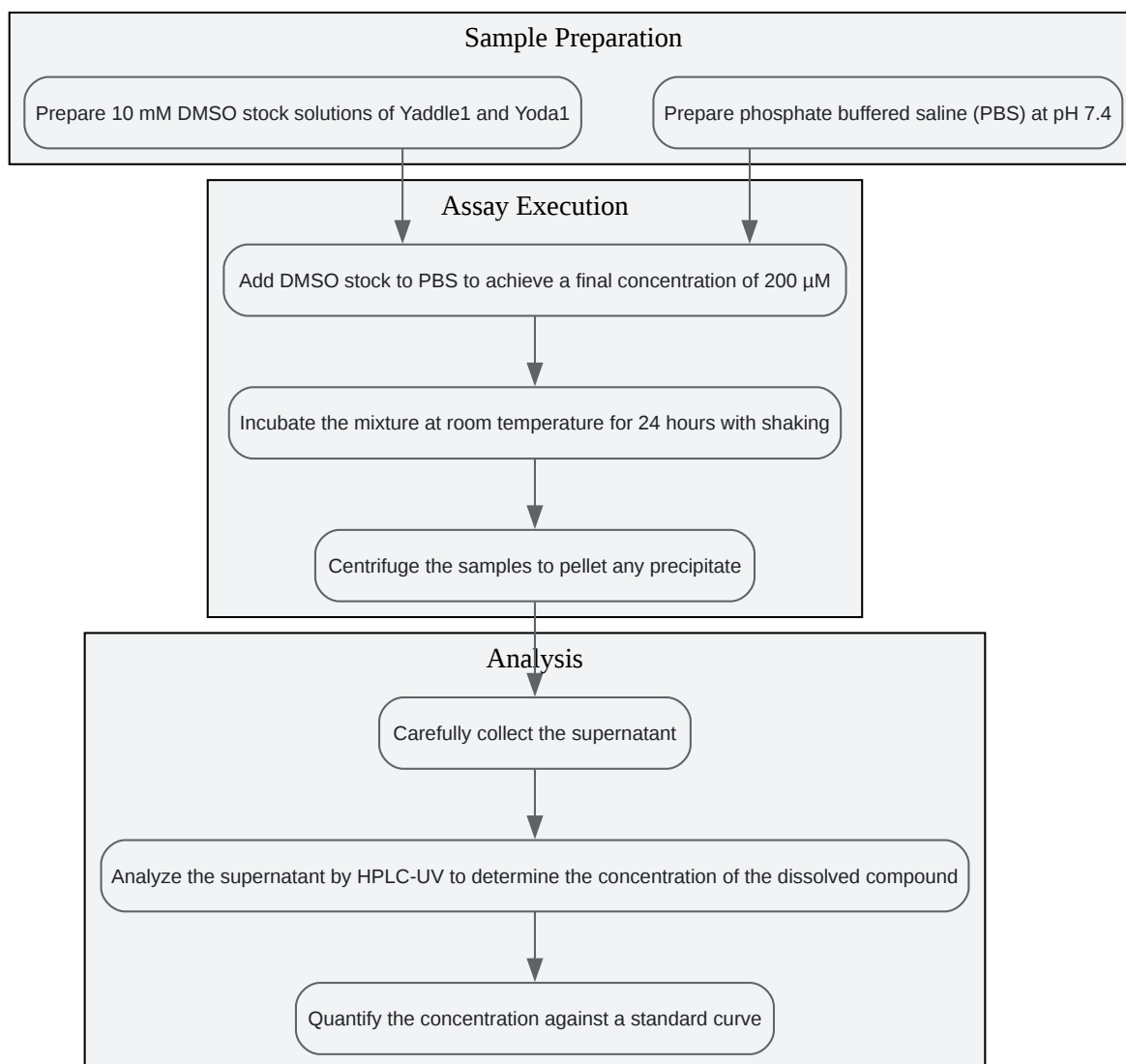
This represents an approximate 10-fold increase in aqueous solubility for **Yaddle1** compared to Yoda1.[2][9]

Qualitative solubility information in common laboratory solvents has also been reported:

Solvent	Yaddle1 Solubility	Yoda1 Solubility
DMSO	Slightly soluble: 0.1-1 mg/ml[7]	2.5 mg/ml[10]
DMF	Not Reported	5 mg/ml[10]
DMF:PBS (pH 7.2) (1:2)	Not Reported	0.3 mg/ml[10]

## Experimental Protocol: Kinetic Solubility Assay

The following is a generalized protocol for determining the kinetic solubility of compounds like **Yaddle1** and Yoda1, based on standard laboratory practices.



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**Fig. 1:** Workflow for Kinetic Solubility Determination.

## Signaling Pathway of Yaddle1 and Yoda1

Both **Yaddle1** and Yoda1 are agonists of the Piezo1 ion channel.[4][9] Piezo1 is a mechanosensitive channel that, upon activation, allows for the influx of cations, most notably  $\text{Ca}^{2+}$ , into the cell. This increase in intracellular calcium concentration triggers a variety of downstream signaling cascades.



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**Fig. 2: Yaddle1 and Yoda1 Signaling Pathway via Piezo1.**

## Conclusion

**Yaddle1** demonstrates significantly improved aqueous solubility compared to Yoda1, making it a more favorable choice for many experimental applications, particularly those requiring higher concentrations in aqueous buffers. This enhanced solubility can lead to more reliable and reproducible experimental outcomes. Researchers should consider the specific requirements of their experimental system when selecting between these two potent Piezo1 agonists. The provided data and protocols offer a foundation for making an informed decision and for the proper handling and application of these valuable research tools.

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